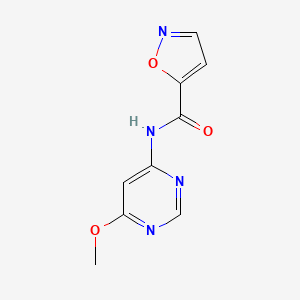

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-15-8-4-7(10-5-11-8)13-9(14)6-2-3-12-16-6/h2-5H,1H3,(H,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDSAYXAFMRTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by subsequent oxidation of the cycloadducts . This method offers a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of isoxazole derivatives.

Industrial Production Methods

In industrial settings, the production of isoxazole derivatives often employs metal-catalyzed reactions using Cu(I) or Ru(II) as catalysts for the [3+2] cycloaddition reaction . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing eco-friendly and metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide and related oxazole-carboxamide derivatives:

Key Structural and Functional Insights:

Substituent-Driven Activity :

- The dihydroisoxazole ring in the antirheumatic compound (–2) introduces conformational rigidity but reduces stability, necessitating sample acidification to prevent degradation .

- The 4-methylpiperazine group in SSAA09E2 enhances antiviral activity by targeting host proteases (e.g., cathepsin L), distinct from the target compound’s methoxypyrimidine motif .

- Methoxy groups (common in the target compound and the antirheumatic analog) may improve solubility and target engagement but could influence metabolic pathways like oxidation .

Therapeutic Scope: Antivirals: SSAA09E2’s EC50 of 3.1 µM suggests high potency compared to remdesivir and favipiravir, though its mechanism (cathepsin L inhibition) differs from direct viral entry blockers .

Metabolic Considerations :

Biological Activity

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a xanthine oxidase inhibitor and in various therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring linked to an oxazole moiety through a carboxamide group. The presence of the methoxy group enhances solubility and may influence biological activity. The compound can be synthesized through various methods, often involving palladium-catalyzed reactions for optimal yield and purity .

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an enzyme inhibitor:

- Xanthine Oxidase Inhibition : This compound exhibits potent xanthine oxidase inhibitory activity with an IC50 in the nanomolar range, making it a candidate for treating conditions like gout and hyperuricemia .

- Anticancer Potential : The oxazole derivatives have shown promise in cancer research. For instance, related compounds within the oxazole framework have demonstrated significant cytotoxicity against various cancer cell lines. A derivative with similar structural features exhibited IC50 values ranging from 0.003 to 0.595 µM against multiple tumor cell lines .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : By inhibiting xanthine oxidase, the compound reduces the production of uric acid and reactive oxygen species (ROS), which are implicated in various pathological conditions.

- Cellular Interactions : The compound may interact with specific receptors or enzymes involved in cancer progression and inflammation, although detailed pathways remain to be fully elucidated .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances solubility and potentially increases bioavailability. |

| Carboxamide Linkage | Essential for maintaining inhibitory activity against target enzymes. |

| Pyrimidine Ring | Influences binding affinity to xanthine oxidase and other targets. |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Xanthine Oxidase Inhibition : A study demonstrated that this compound significantly inhibited xanthine oxidase in vitro, showing promise for gout treatment .

- Antitumor Activity : A derivative of oxazole was tested against a panel of 12 human tumor cell lines, revealing high selectivity and low IC50 values against renal cancer cell lines .

- In Vivo Studies : Further research is required to explore the in vivo efficacy of this compound, particularly concerning its pharmacokinetics and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.